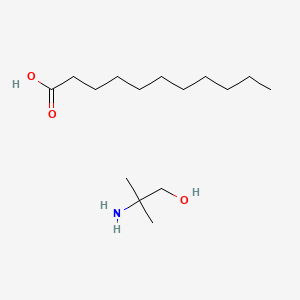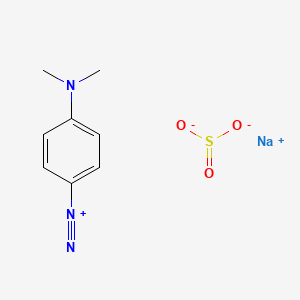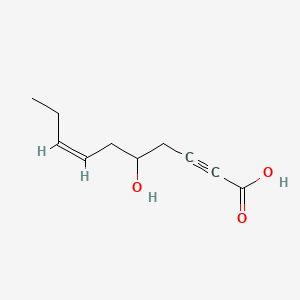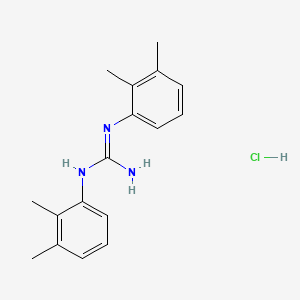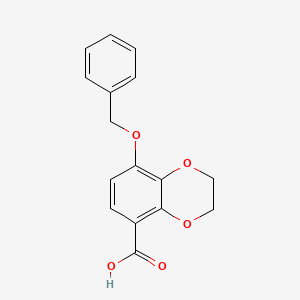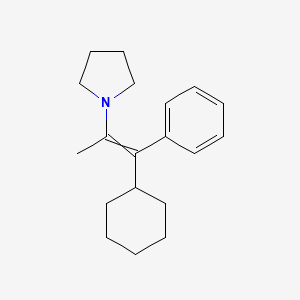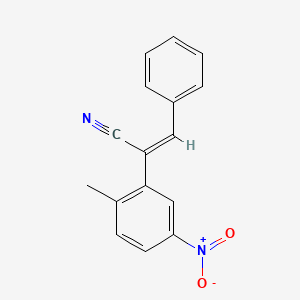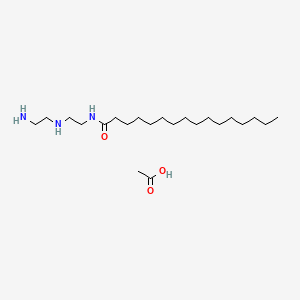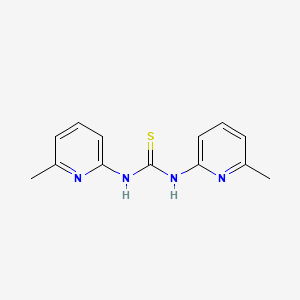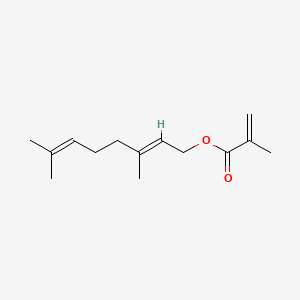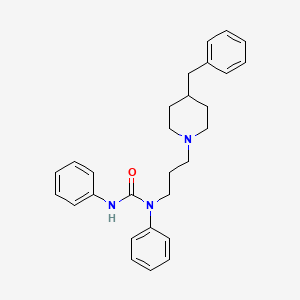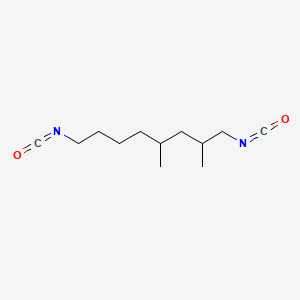
2,4-Dimethyloctane-1,8-diyl diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyloctane-1,8-diyl diisocyanate is a chemical compound with the molecular formula C12H20N2O2. It is also known by its IUPAC name, 1,8-diisocyanato-2,4-dimethyloctane . This compound is part of the diisocyanate family, which are widely used in the production of polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctane-1,8-diyl diisocyanate typically involves the reaction of 2,4-dimethyloctane-1,8-diol with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyloctane-1,8-diyl diisocyanate primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions result in the formation of urethanes, ureas, and polyureas, respectively.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts to form polyureas, typically under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
2,4-Dimethyloctane-1,8-diyl diisocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyloctane-1,8-diyl diisocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the isocyanate groups, which readily react with compounds containing active hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
2,4-Dimethyloctane-1,8-diyl diisocyanate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and solubility characteristics compared to linear diisocyanates like HDI .
Propiedades
Número CAS |
68882-56-4 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,8-diisocyanato-2,4-dimethyloctane |
InChI |
InChI=1S/C12H20N2O2/c1-11(5-3-4-6-13-9-15)7-12(2)8-14-10-16/h11-12H,3-8H2,1-2H3 |
Clave InChI |
ULJDCHKHOJHGBW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN=C=O)CC(C)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


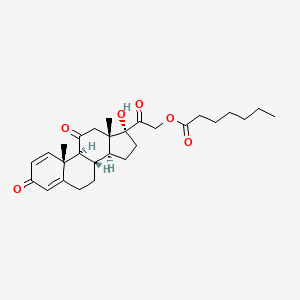
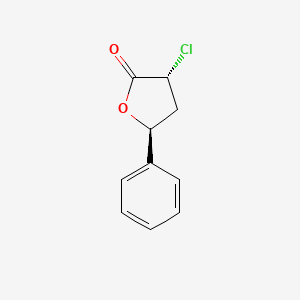
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
